N-[2-(2-methylpropyl)-1,3-dihydroisoindol-4-yl]prop-2-enamide
Description
N-[2-(2-methylpropyl)-1,3-dihydroisoindol-4-yl]prop-2-enamide is a synthetic organic compound that falls under the category of isoindoline derivatives. This molecule features a complex structure that includes both an isoindoline ring and an alkenyl side chain, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[2-(2-methylpropyl)-1,3-dihydroisoindol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-15(18)16-14-7-5-6-12-9-17(8-11(2)3)10-13(12)14/h4-7,11H,1,8-10H2,2-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAJRDBPTXSWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1)C(=CC=C2)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylpropyl)-1,3-dihydroisoindol-4-yl]prop-2-enamide typically involves multi-step organic synthesis:
Formation of the Isoindoline Ring: : This can be achieved through the reduction of phthalic acid derivatives followed by cyclization.
Introduction of the Alkenyl Side Chain: : The alkenyl group can be introduced via olefination reactions, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction.
Attachment of the Isobutyl Group: : This step often involves alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity, often employing catalysis and continuous flow techniques. Catalysts such as palladium or nickel may be used to enhance reaction efficiency. Process intensification methods, including microwave-assisted synthesis, can also be applied to reduce reaction times and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylpropyl)-1,3-dihydroisoindol-4-yl]prop-2-enamide undergoes various types of chemical reactions:
Oxidation: : Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are often carried out using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride in an alcohol solvent.
Substitution: : Alkoxide reagents in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: : Often leads to the formation of carboxylic acids or aldehydes.
Reduction: : Typically produces alcohols or amines.
Substitution: : Results in various substituted isoindoline derivatives.
Scientific Research Applications
N-[2-(2-methylpropyl)-1,3-dihydroisoindol-4-yl]prop-2-enamide finds application in several research domains:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism by which N-[2-(2-methylpropyl)-1,3-dihydroisoindol-4-yl]prop-2-enamide exerts its effects typically involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways that contribute to its observed effects. Detailed studies often involve molecular docking and in vitro assays to elucidate these interactions.
Comparison with Similar Compounds
N-[2-(2-methylpropyl)-1,3-dihydroisoindol-4-yl]prop-2-enamide can be compared with other isoindoline derivatives:
N-[2-(2-methylpropyl)-1,3-dihydroisoindol-4-yl]acetamide: : Similar structure but differs in the side chain.
N-[2-(2-methylpropyl)-1,3-dihydroisoindol-4-yl]benzamide: : Features a benzamide group instead of an alkenyl chain.
What distinguishes this compound is its unique alkenyl side chain, which imparts distinct chemical and biological properties, making it a valuable molecule for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
